molecular formula C8H17Cl B13170076 3-(Chloromethyl)-4-methylhexane

3-(Chloromethyl)-4-methylhexane

Cat. No.: B13170076
M. Wt: 148.67 g/mol
InChI Key: MTTSERNTTLEFSK-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4-methylhexane is a branched alkane derivative with the molecular formula C₈H₁₇Cl. Its structure consists of a hexane backbone (six-carbon chain) substituted with a chloromethyl (-CH₂Cl) group at position 3 and a methyl (-CH₃) group at position 4. This compound is characterized by its halogenated alkyl chain, which influences its physical properties and chemical reactivity.

Properties

Molecular Formula

C8H17Cl

Molecular Weight

148.67 g/mol

IUPAC Name

3-(chloromethyl)-4-methylhexane

InChI

InChI=1S/C8H17Cl/c1-4-7(3)8(5-2)6-9/h7-8H,4-6H2,1-3H3

InChI Key

MTTSERNTTLEFSK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CC)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-4-methylhexane can be achieved through several methods. One common approach involves the chloromethylation of 4-methylhexane using chloromethylating agents such as chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2). The reaction typically occurs under mild conditions, with the temperature maintained between 0°C and 10°C to ensure high yield and selectivity .

Industrial Production Methods

Industrial production of 3-(Chloromethyl)-4-methylhexane often employs continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced catalysts and reaction monitoring systems ensures consistent product quality and minimizes by-products .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-4-methylhexane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Alcohols, amines.

    Oxidation: Carboxylic acids.

    Reduction: Hydrocarbons.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-4-methylhexane primarily involves its reactivity with nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including substitution and addition reactions .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 3-(Chloromethyl)-4-methylhexane with structurally related halogenated alkanes:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position/Type) Key Features
3-(Chloromethyl)-4-methylhexane C₈H₁₇Cl 148.67 C3: -CH₂Cl; C4: -CH₃ Chloromethyl branch, two alkyl groups
3-Chloro-4-methylhexane C₇H₁₅Cl 134.65 C3: -Cl; C4: -CH₃ Direct C-Cl bond, simpler structure
3-Ethyl-4-methylhexane C₉H₂₀ 128.26 C3: -CH₂CH₃; C4: -CH₃ Non-halogenated analog
4-(Chloromethyl)-3-methylhexane C₈H₁₇Cl 148.67 C4: -CH₂Cl; C3: -CH₃ Isomeric substituent arrangement

Key Observations :

  • Molecular Weight : The chloromethyl group in 3-(Chloromethyl)-4-methylhexane increases its molecular weight compared to 3-Chloro-4-methylhexane, which lacks the additional CH₂ unit .
  • Reactivity : The chloromethyl group (-CH₂Cl) is more reactive in nucleophilic substitution (e.g., SN2 reactions) than a directly bonded chlorine atom (-Cl) due to better leaving-group stability and steric accessibility .

Physical and Chemical Properties

Boiling Points and Polarity
  • 3-(Chloromethyl)-4-methylhexane : Expected to have a higher boiling point than 3-Chloro-4-methylhexane due to increased molecular weight and polarity from the chloromethyl group.
  • 3-Chloro-4-methylhexane : Boiling point estimated at ~140–150°C (based on analogous chloroalkanes) .
  • 3-Ethyl-4-methylhexane : Lower boiling point (~120–130°C) due to lack of polar functional groups .
Solubility
  • Halogenated derivatives like 3-(Chloromethyl)-4-methylhexane are sparingly soluble in water but miscible with organic solvents (e.g., dichloromethane, hexane) .

Biological Activity

3-(Chloromethyl)-4-methylhexane (C8H17Cl) is a chlorinated hydrocarbon that has garnered attention in various fields, including medicinal chemistry and environmental science. Its biological activity is of particular interest due to its potential applications in drug development and its implications in toxicity studies. This article reviews the biological activity of this compound, drawing from diverse research findings and case studies.

Chemical Structure and Properties

3-(Chloromethyl)-4-methylhexane is characterized by a chloromethyl group attached to a branched alkyl chain. The molecular structure can be represented as follows:

C8H17Cl\text{C}_8\text{H}_{17}\text{Cl}

This compound exhibits properties typical of chlorinated hydrocarbons, including lipophilicity and potential reactivity with biological macromolecules.

Biological Activity Overview

The biological activity of 3-(Chloromethyl)-4-methylhexane has been evaluated in several studies, focusing on its effects on cellular processes and potential therapeutic applications. Key findings include:

Case Studies

Several case studies have investigated the biological activity of related compounds, providing insights into the potential effects of 3-(Chloromethyl)-4-methylhexane:

  • Study on HAT Inhibition : A compound structurally similar to 3-(Chloromethyl)-4-methylhexane was evaluated for its ability to inhibit the HAT domain of p300, a key regulator in transcriptional activation. The study found that certain chlorinated compounds could inhibit p300 with IC50 values as low as 1.6 μM . This suggests that 3-(Chloromethyl)-4-methylhexane may also possess similar inhibitory properties.
  • Environmental Toxicity Assessment : Research has indicated that chlorinated hydrocarbons can impact aquatic life and contribute to bioaccumulation. A literature review highlighted the biodegradability of such compounds, emphasizing the need for further studies on their environmental impact and toxicity profiles .

Data Table: Summary of Biological Activities

Activity Effect Reference
Anticancer ActivityEC50: 1-3 μM against tumor cells
HAT InhibitionIC50: 1.6 μM
Environmental ToxicityBioaccumulation potential

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